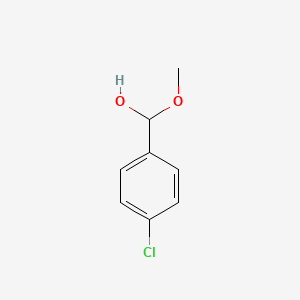

(4-Chlorophenyl)(methoxy)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(4-chlorophenyl)-methoxymethanol |

InChI |

InChI=1S/C8H9ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,8,10H,1H3 |

InChI Key |

QEWWGJPMLSZMJU-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl Methoxy Methanol

Direct Alkoxylation Approaches

Direct alkoxylation methods involve the formation of the characteristic ether linkage by reacting a suitable precursor with a methanol (B129727) derivative. These approaches are often favored for their atom economy and straightforward nature.

Reactions of (4-Chlorophenyl)methanol with Methanol Derivatives

A primary route to (4-Chlorophenyl)(methoxy)methanol involves the direct methylation of (4-chlorophenyl)methanol. This can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via the Williamson ether synthesis. (4-Chlorophenyl)methanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common to facilitate this Sₙ2 reaction.

Alternatively, acid-catalyzed etherification can be employed. In this method, (4-chlorophenyl)methanol is treated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). A molecule of methanol then acts as a nucleophile, attacking the benzylic carbon to form the ether linkage after deprotonation. The reaction mechanism for the acid-catalyzed reaction of methanol with an alcohol involves the protonation of the alcohol, followed by nucleophilic attack by methanol youtube.com.

A recent development in direct nucleophilic substitution of alcohols utilizes methyltrifluoromethanesulfonate (MeOTf) as a catalyst. This method proposes that the alcohol is converted to a methoxy (B1213986) ether intermediate, which is then substituted by a nucleophile in a process catalyzed by in situ generated trifluoromethanesulfonic acid (TfOH) nih.gov. This catalytic approach could offer a milder alternative to traditional methods.

Table 1: Illustrative Conditions for Direct Alkoxylation of Benzylic Alcohols

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Benzyl (B1604629) alcohol | Allyl bromide, KOH (solid) | None | Room Temp, 4.5 h | Allyl benzyl ether | ias.ac.in |

| Benzyl alcohol | Benzyl bromide, KOH (solid) | None | Room Temp | Dibenzyl ether | ias.ac.in |

| 4-Bromomethylbenzoic acid | KOH, CH₃OH | Methanol | Reflux, 45 min | 4-Methoxymethylbenzoic acid | N/A |

This table presents analogous reactions for the formation of benzyl ethers, illustrating typical reagents and conditions that could be adapted for the synthesis of this compound.

Nucleophilic Substitutions on Activated (4-Chlorophenyl)methyl Substrates

An alternative direct alkoxylation strategy involves the reaction of an activated (4-chlorophenyl)methyl substrate with a methoxide (B1231860) source. The most common activated substrate is 4-chlorobenzyl halide, such as 4-chlorobenzyl bromide or 4-chlorobenzyl chloride.

In this Sₙ2 reaction, sodium methoxide (NaOCH₃), a potent nucleophile, is reacted with 4-chlorobenzyl halide in a suitable solvent, typically methanol itself or a polar aprotic solvent like THF or DMF. The methoxide ion displaces the halide leaving group to yield this compound. The reaction between CH₃Cl and hydroxide (B78521) ion to yield methanol and chloride ion is a classic example of a second-order nucleophilic substitution ncert.nic.in. The reactivity of the halide leaving group generally follows the trend I > Br > Cl > F.

The synthesis of related benzyl ethers via Williamson ether synthesis is a well-established method, often utilizing a base like sodium hydride to deprotonate an alcohol followed by reaction with a benzyl halide organic-chemistry.org.

Table 2: Representative Nucleophilic Substitution Reactions for Ether Synthesis

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

| 4-Chlorobenzyl chloride | Methylamine | THF/Water | 0°C to RT | (4-Chloro-benzyl)-methyl-amine | chemicalbook.com |

| Tris(4-methoxyphenyl)methyl chloride | Sodium methoxide | Methanol or Aprotic Solvents | N/A | Methyl tris(4-methoxyphenyl)methyl ether | rsc.org |

| Alkyl Halide | Sodium Alkoxide | N/A | N/A | Unsymmetrical Ether | libretexts.org |

This table provides examples of nucleophilic substitution reactions on benzylic and related substrates, demonstrating the general applicability of this method for the synthesis of ethers like this compound.

Reduction-Based Syntheses

Reduction-based methods offer an alternative pathway to this compound, typically starting from a carbonyl compound at the same oxidation state as the target benzylic carbon.

Catalytic Reduction of Carbonyl Precursors in Methanolic Media

A plausible route involves the reduction of a suitable carbonyl precursor in the presence of methanol. One such precursor is 4-chlorobenzaldehyde (B46862). The synthesis of 4-chlorobenzaldehyde can be achieved through the chlorinated hydrolysis of p-chlorotoluene chemicalbook.com. The direct reduction of 4-chlorobenzaldehyde in methanol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would primarily yield (4-chlorophenyl)methanol.

To achieve the desired methoxy ether, a two-step approach is more likely. First, 4-chlorobenzaldehyde can be converted to its dimethyl acetal (B89532), 4-chlorobenzaldehyde dimethyl acetal, by reaction with methanol in the presence of an acid catalyst organic-chemistry.orgsigmaaldrich.com. This acetal can then be subjected to reductive cleavage. However, the direct reduction of the acetal to the ether is not a standard transformation.

A more direct approach would be the reductive etherification of 4-chlorobenzaldehyde. This one-pot reaction involves the simultaneous reduction of the aldehyde and ether formation. This can be achieved using a reducing agent such as triethylsilane (Et₃SiH) in the presence of methanol and a Lewis acid catalyst.

Chemo- and Stereoselective Reductions

While the target molecule, this compound, is not chiral, the principles of chemo- and stereoselective reduction are relevant if a more complex analogue with a stereocenter were to be synthesized. For the synthesis of the target compound, chemoselectivity would be important if other reducible functional groups were present in the starting material. For instance, if the starting material contained both an aldehyde and a less reactive ester group, a mild reducing agent like NaBH₄ could selectively reduce the aldehyde.

In the context of related syntheses, the reduction of a ketone precursor is a common strategy. For example, a metabolite of fenofibrate, which has a similar structural motif, was synthesized by the reduction of the corresponding ketone with sodium borohydride researchgate.net.

Multi-Step Synthetic Sequences

Multi-step syntheses provide the flexibility to construct this compound from readily available starting materials through a series of well-established reactions.

One logical multi-step sequence begins with the free-radical halogenation of 4-chlorotoluene (B122035) to produce 4-chlorobenzyl chloride. This can be achieved using N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation. The resulting 4-chlorobenzyl chloride can then be subjected to a nucleophilic substitution reaction with sodium methoxide, as described in section 2.1.2, to yield the final product.

Another multi-step approach starts with 4-chlorobenzoic acid. The carboxylic acid can be reduced to (4-chlorophenyl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be methylated as described in section 2.1.1.

A third potential route involves a Grignard reaction. The Grignard reagent, 4-chlorophenylmagnesium bromide, can be prepared from 4-chlorobromobenzene and magnesium metal in an anhydrous ether solvent like THF sigmaaldrich.comsciencemadness.orgsciencemadness.org. The reaction of this Grignard reagent with methyl formate (B1220265) (HCOOCH₃) would, after an acidic workup, yield (4-chlorophenyl)methanol. Subsequent methylation would then produce the target ether. It is important to note that Grignard reagents react twice with esters to typically form tertiary alcohols masterorganicchemistry.com. However, with formates, the initial adduct can lead to the corresponding secondary alcohol.

The synthesis of more complex molecules often involves multi-step sequences where functional groups are introduced and manipulated in a controlled manner libretexts.org.

Construction via C-C Bond Forming Reactions

The formation of the carbon-carbon bond between the 4-chlorophenyl and the methoxy-substituted methanol core is a critical step in the synthesis of the target molecule. A common strategy involves the reaction of an organometallic reagent derived from a chlorobenzene (B131634) precursor with a suitable carbonyl compound.

For instance, a Grignard reaction can be employed. This would typically involve the preparation of a Grignard reagent from 4-chloro-bromobenzene and magnesium, which is then reacted with a methoxy-substituted aldehyde. The resulting product, after an aqueous workup, would be this compound.

Another approach involves the use of organolithium reagents. A patent describes a method for synthesizing 4-methoxyl phenyl diphenyl methanol by reacting a lithium salt intermediate of 4-bromoanisole (B123540) with benzophenone. google.com This highlights a C-C bond formation strategy that could be adapted for the synthesis of this compound.

Protection/Deprotection Strategies for Functional Groups

In organic synthesis, protecting groups are often necessary to prevent unwanted reactions of sensitive functional groups while other parts of the molecule are being modified. highfine.com For the synthesis of this compound, the hydroxyl group is a key functionality that might require protection.

Commonly used protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (Bn), p-methoxybenzyl (PMB)), and acetals. The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.

For example, the p-methoxybenzyl (PMB) group is a versatile protecting group for alcohols. It can be introduced under mild conditions and is stable to a variety of reagents. nih.gov Deprotection can be achieved through several methods, including hydrogenation or oxidative cleavage, offering flexibility in the synthetic route. nih.gov

The following table summarizes some common protecting groups for hydroxyl functions and their typical deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Conditions |

| Trimethylsilyl | TMS | Mild acid, fluoride (B91410) ions |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF), strong acid |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C), strong acid |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN), strong acid |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of organic compounds.

Biocatalytic Transformations for Analogous Compounds

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green alternative to traditional chemical methods. These reactions are often highly selective, occur under mild conditions, and use renewable catalysts.

A study on the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol using Nocardia corallina B-276 demonstrates the potential of biocatalysis in producing enantiomerically enriched diarylmethanols. bioline.org.br In this process, the (S)-enantiomer was selectively oxidized to the corresponding ketone, leaving the (R)-alcohol with high enantiomeric excess. bioline.org.br This approach highlights the feasibility of using microorganisms for the stereoselective synthesis of compounds structurally similar to this compound.

Solvent Selection and Catalytic Systems Optimization

The choice of solvent and catalyst are critical factors in developing environmentally benign synthetic processes. Green solvents are those that are less hazardous to human health and the environment, such as water, supercritical fluids, and bio-derived solvents.

Research into the Heck reaction, a palladium-catalyzed C-C bond-forming reaction, has explored the use of supercritical carbon dioxide (scCO₂) as a solvent. beilstein-journals.org This solvent is non-toxic, non-flammable, and can be easily removed from the reaction mixture. The study demonstrated the effective use of scCO₂ in the synthesis of 4-methoxybiphenyl (B1664174) and methyl 4-methoxycinnamate. beilstein-journals.org

The development of efficient and recyclable catalytic systems is another key aspect of green chemistry. For methanol synthesis, which shares some catalytic principles with the synthesis of substituted methanols, significant research has focused on palladium-based catalysts. Pd/ZnO catalysts have shown high activity and selectivity for methanol synthesis from CO₂ hydrogenation. researchgate.net Alloying palladium with other metals like zinc or gallium can further enhance methanol productivity and selectivity. rsc.org The optimization of these catalytic systems, including the support material and the use of promoters, is crucial for improving their performance and sustainability. researchgate.netresearchgate.netmatthey.com

The following table outlines some green chemistry considerations in solvent and catalyst selection:

| Aspect | Conventional Approach | Green Chemistry Alternative |

| Solvent | Volatile organic compounds (e.g., dichloromethane, toluene) | Water, supercritical CO₂, ionic liquids, bio-solvents |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysts, recyclable catalysts |

Reactivity and Reaction Mechanisms of 4 Chlorophenyl Methoxy Methanol

General Reactivity of Benzylic Acetals/Hemiacetals

Benzylic hemiacetals, such as (4-Chlorophenyl)(methoxy)methanol, exhibit characteristic reactivity centered on the benzylic carbon. This carbon is bonded to two oxygen atoms (one from a hydroxyl group and one from a methoxy (B1213986) group) and a phenyl ring. The key to their reactivity is the ability to form a resonance-stabilized oxocarbenium ion upon protonation and loss of water under acidic conditions. nih.govlibretexts.org The positive charge on the resulting carbocation is delocalized into the adjacent phenyl ring, which significantly stabilizes this intermediate. mdpi.com This stabilization makes the benzylic position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The general reactivity pattern involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate the highly reactive oxocarbenium ion. researchgate.netbournemouth.ac.uk This intermediate can then be trapped by various nucleophiles. The stability of this cation is a primary reason why reactions at the anomeric carbon (the carbon bonded to two oxygens) are particularly favorable in these systems. libretexts.org

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of the reactivity of this compound, facilitating both hydrolysis and transacetalization reactions through the formation of the pivotal oxocarbenium ion intermediate.

Hydrolysis Pathways and Kinetics

The acid-catalyzed hydrolysis of this compound to 4-chlorobenzaldehyde (B46862) and methanol (B129727) is a reversible process that proceeds through a well-established mechanism. clemson.edunih.gov The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). researchgate.netbournemouth.ac.uk Subsequent elimination of water forms a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Finally, deprotonation of the resulting intermediate yields 4-chlorobenzaldehyde and regenerates the acid catalyst. clemson.edu

The kinetics of this hydrolysis are typically studied under pseudo-first-order conditions, where the concentration of water is in large excess. nih.gov The rate of hydrolysis is dependent on the acidity of the medium. clemson.edu Studies on related compounds, such as substituted benzaldehyde (B42025) dimethyl acetals and p-chlorophenyl-2-furohydroxamic acid, provide insight into the expected kinetics. documentsdelivered.comresearchgate.net For instance, the hydrolysis of p-chlorophenyl-2-furohydroxamic acid has been shown to follow an A-2 type mechanism, involving a rate-determining nucleophilic attack by water on the protonated substrate. researchgate.net The electron-withdrawing nature of the 4-chloro substituent on the phenyl ring is expected to influence the reaction rate by affecting the stability of the oxocarbenium ion intermediate.

Table 1: Comparative Kinetic Data for Hydrolysis of Related Compounds

| Compound | Reaction Conditions | Kinetic Findings | Reference |

| Benzaldehyde Dimethyl Acetal (B89532) | Acidic, varying salt concentrations | Subject to kinetic salt effects, supporting an ionic mechanism. | documentsdelivered.com |

| p-Chlorophenyl-2-furohydroxamic Acid | HCl, H₂SO₄, HClO₄ in 20% dioxane-water at 55°C | Follows an A-2 mechanism; rate is dependent on acidity. | researchgate.net |

| 4-Methylphenyl & 4-Chlorophenyl 4-Nitrophenyl Carbonates | Aqueous ethanol, 25°C | Brønsted plots suggest a stepwise mechanism with a change in the rate-determining step depending on the nucleophile's basicity. | nih.gov |

| 4-Methoxyphenyl-2,2-dichloroethanoate | Aqueous solutions with co-solvents | Rate constants vary with the concentration of water and co-solvent, with water activity playing a minor role. | nih.gov |

This table presents data for structurally related compounds to infer the kinetic behavior of this compound, as direct kinetic studies were not found in the searched literature.

Transacetalization Reactions

Transacetalization is a process where the alkoxy group of an acetal or hemiacetal is exchanged with another alcohol. For this compound, this reaction would involve reacting it with a different alcohol (R'OH) under acidic catalysis. The mechanism is analogous to hydrolysis. The hydroxyl group is first protonated and eliminated as water to form the oxocarbenium ion. This intermediate is then attacked by the new alcohol (R'OH) instead of water. Deprotonation of the resulting species yields a new mixed acetal, (4-Chlorophenyl)(methoxy)(alkoxy)methane. To drive the equilibrium towards the new acetal, the reacting alcohol is typically used in excess, or water is removed from the reaction mixture. masterorganicchemistry.com

Nucleophilic Reactions

The electrophilic benzylic carbon of this compound, especially after activation to its oxocarbenium ion form, is a prime target for a variety of nucleophiles, including those based on carbon and heteroatoms.

Reactions with Carbon Nucleophiles

This compound can react with strong carbon nucleophiles like Grignard reagents and organolithium compounds. These reactions typically lead to the formation of a new carbon-carbon bond. The reaction proceeds via the displacement of the methoxy or hydroxyl group. While direct studies on this specific hemiacetal are limited, the reactivity can be inferred from reactions of Grignard reagents with analogous compounds like hemiaminals and other carbonyl derivatives. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

The likely mechanism involves the Grignard reagent (R'MgX) attacking the electrophilic carbon. Given the basicity of Grignard reagents, an initial acid-base reaction with the hydroxyl group is possible. Under appropriate conditions, nucleophilic substitution occurs, displacing the methoxy group to form a new C-C bond, resulting in a substituted (4-chlorophenyl)methanol derivative after an aqueous workup. libretexts.orgmasterorganicchemistry.com For example, reaction with an aryl Grignard reagent could yield a diarylmethanol derivative. nih.govresearchgate.net

Reactions with Heteroatom Nucleophiles

The benzylic carbon of this compound is also susceptible to attack by heteroatom nucleophiles such as amines and thiols, leading to the formation of C-N and C-S bonds, respectively.

Reactions with Amines: Reaction with primary or secondary amines, often under acidic conditions, can lead to the formation of N,O-acetals or, with subsequent elimination of water and methanol, imines. The reaction of various amines with related chloro-substituted heterocyclic compounds has been studied, showing that the reaction is often catalyzed by acid. acs.org The amine attacks the electrophilic carbon, and subsequent proton transfers and elimination of water or methanol lead to the final product. Kinetic studies on the aminolysis of related carbonates show that the mechanism can be stepwise, with the rate-determining step depending on the basicity of the amine. nih.gov

Reactions with Thiols: Thiols are potent nucleophiles that can react with this compound to form thioethers. These reactions are often catalyzed by acid. researchgate.net The thiol attacks the benzylic carbon, displacing the hydroxyl or methoxy group. The synthesis of thioethers through the reaction of alcohols with thiols has been demonstrated using various catalysts, including ionic liquids. researchgate.net The Mitsunobu reaction is another powerful method for the substitution of alcohols with thiols, proceeding with inversion of configuration, although it is more commonly applied to simple alcohols rather than hemiacetals. beilstein-journals.org

Table 2: Summary of Nucleophilic Reactions

| Nucleophile Type | Example Nucleophile | Expected Product after Workup | General Reaction Type |

| Carbon | Grignard Reagents (R'MgX) | (4-Chlorophenyl)(R')methanol | Nucleophilic Substitution |

| Carbon | Organolithium (R'Li) | (4-Chlorophenyl)(R')methanol | Nucleophilic Substitution |

| Heteroatom (Nitrogen) | Primary Amines (R'NH₂) | 1-(4-Chlorophenyl)-1-(R'-amino)methoxy-methane or 4-Chloro-N-(R')benzaldehyde imine | Nucleophilic Substitution/Condensation |

| Heteroatom (Nitrogen) | Secondary Amines (R'₂NH) | 1-(4-Chlorophenyl)-1-(R'₂-amino)methoxy-methane | Nucleophilic Substitution |

| Heteroatom (Sulfur) | Thiols (R'SH) | (4-Chlorophenyl)(methoxy)(R'-thio)methane or (4-Chlorophenyl)(R'-thio)methanol | Nucleophilic Substitution |

Electrophilic Reactions

Electrophilic reactions of this compound primarily concern substitution on the aromatic ring. The feasibility and outcome of such reactions are influenced by the electronic and steric properties of the substituents already present on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) on the chlorophenyl ring of this compound is directed by two groups: the chlorine atom and the (methoxy)methanol substituent, -CH(OH)OCH₃.

Directing Effects of Substituents :

Chloro Group : The chlorine atom is a deactivating, yet ortho, para-directing substituent. researchgate.netacs.org Its inductive effect withdraws electron density from the ring, making the reaction slower than that of unsubstituted benzene. libretexts.org However, its lone pairs can stabilize the arenium ion intermediate (a resonance-stabilized carbocation) through resonance, directing the incoming electrophile to the positions ortho and para to itself. acs.org

(Methoxy)methanol Group : This substituent, attached at the benzylic position, is generally considered a weakly activating group. It is sterically bulky, which would typically favor substitution at the para position over the ortho position to minimize steric hindrance.

Given that the chlorine atom already occupies the para position (C4), any further electrophilic substitution will be directed to the positions ortho to the chlorine (C3 and C5). The -CH(OH)OCH₃ group is at C1. Therefore, incoming electrophiles will preferentially attack the C3 and C5 positions.

Radical Pathways and Oxidative Transformations

The this compound molecule possesses sites susceptible to radical attack and oxidation, primarily the benzylic carbon-hydrogen bond.

Oxidative transformations of hemiacetals can proceed via several pathways. The oxidation of the benzylic C-H bond is a probable route. Depending on the oxidant and reaction conditions, this could lead to the formation of methyl 4-chlorobenzoate. Alternatively, the hemiacetal could be oxidized back to its parent aldehyde, 4-chlorobenzaldehyde, which could then undergo further oxidation to 4-chlorobenzoic acid. chegg.com Studies on the photocatalytic oxidation of similar substituted benzyl (B1604629) alcohols, such as 4-methoxybenzyl alcohol, indicate that C-H activation can be the rate-limiting step in the conversion to the corresponding aldehyde. whiterose.ac.uk

While specific studies on radical-initiated reactions of this compound are scarce, general principles of radical chemistry suggest that the benzylic hydrogen is the most likely site for abstraction due to the stability of the resulting benzylic radical. Photolytic cleavage is another potential pathway, as demonstrated in related systems where the decomposition of a hemiacetal intermediate is the rate-limiting step for product release. acs.org

Mechanistic Investigations of Key Transformations

The most thoroughly understood transformations involving this compound are its formation from 4-chlorobenzaldehyde and methanol and its subsequent conversion to the corresponding acetal, 1-chloro-4-(dimethoxymethyl)benzene. The hemiacetal is a crucial, albeit unstable, intermediate in this sequence. youtube.comlibretexts.orgeudl.eu

Acetal Formation (Forward Reaction) : The reaction is initiated by the protonation of the carbonyl oxygen of 4-chlorobenzaldehyde, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The nucleophilic attack by methanol then forms the protonated hemiacetal, which after deprotonation gives this compound. youtube.com The subsequent dehydration of the hemiacetal to form a resonance-stabilized oxonium ion is often considered the rate-limiting step. youtube.com However, kinetic studies on related multi-component reactions involving 4-chlorobenzaldehyde have suggested that the initial Knoevenagel condensation step can be the RDS. orientjchem.org

Acetal Hydrolysis (Reverse Reaction) : In the reverse reaction, the hydrolysis of the acetal back to the aldehyde, the RDS is generally the formation of the resonance-stabilized oxonium ion via the loss of an alcohol molecule from the protonated acetal. researchgate.net However, studies on cyclic ketals have shown that under certain pH conditions (pH < 5), the breakdown of the hemiacetal intermediate can become the rate-determining step. cdnsciencepub.com This changeover occurs because the hydronium-catalyzed breakdown of the hemiacetal can be slower than the formation of the oxonium ion from the acetal. cdnsciencepub.comacs.org

The conversion of 4-chlorobenzaldehyde to its acetal proceeds through a series of well-defined intermediates and associated transition states. This compound is the central intermediate in this pathway. A theoretical study on the acetalization of the similar 3-chlorobenzaldehyde (B42229) found the hemiacetal intermediate to be the most unstable structure in the reaction sequence, possessing the highest formation energy. eudl.eu

The key species involved in the acid-catalyzed formation of the acetal from 4-chlorobenzaldehyde are outlined below.

| Step | Reactant(s) | Key Intermediate/Transition State | Product(s) |

| 1 | 4-Chlorobenzaldehyde, H⁺ | Protonated Carbonyl | Activated Aldehyde |

| 2 | Activated Aldehyde, CH₃OH | Transition state for nucleophilic attack | Protonated Hemiacetal |

| 3 | Protonated Hemiacetal, H₂O/CH₃OH | - | This compound (Hemiacetal), H₃O⁺/CH₃OH₂⁺ |

| 4 | Hemiacetal, H⁺ | Protonated Hemiacetal (at OH group) | Activated Hemiacetal |

| 5 | Activated Hemiacetal | Transition state for water elimination | Oxonium Ion (resonance-stabilized), H₂O |

| 6 | Oxonium Ion, CH₃OH | Transition state for nucleophilic attack | Protonated Acetal |

| 7 | Protonated Acetal, H₂O/CH₃OH | - | 1-Chloro-4-(dimethoxymethyl)benzene (Acetal), H₃O⁺/CH₃OH₂⁺ |

Interactive Data Table: Key steps in the formation of 1-Chloro-4-(dimethoxymethyl)benzene, highlighting the central role of the this compound intermediate.

The transition states in these reactions involve significant structural and electronic reorganization. acs.org For instance, the conversion of the protonated hemiacetal to the oxonium ion (Step 5) proceeds through a transition state where the C-O bond of the leaving water molecule is partially broken, and the pi-bond character between the benzylic carbon and the methoxy oxygen is partially formed. Computational studies on related systems confirm that catalysts, such as hydronium ions or even water molecules acting as proton shuttles, significantly lower the energy barriers for these transition states. acs.orgacs.org The stability of the oxonium ion intermediate is crucial for the reaction to proceed, as it is stabilized by resonance donation from the oxygen lone pair. youtube.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of (4-Chlorophenyl)(methoxy)methanol in solution.

High-Resolution ¹H and ¹³C NMR for Structural Assignment and Conformation

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial data on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986) group protons, the methine proton, and the aromatic protons on the chlorophenyl ring. hmdb.ca The methoxy protons (-OCH₃) typically appear as a sharp singlet, while the methine proton (-CH(OH)-) signal would also be a singlet. The aromatic protons on the 1,4-disubstituted chlorophenyl ring often present as a pair of doublets, characteristic of an AA'BB' spin system, due to the symmetry of the ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct resonances are anticipated for the methoxy carbon, the methine carbon, and the carbons of the chlorophenyl ring. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bearing the methoxy and hydroxyl groups (ipso-carbon) can be identified by their characteristic chemical shifts. researchgate.netnih.gov The chemical shifts in methanol-d₄ can provide specific data points for comparison and structural confirmation. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃O-) | 3.3 - 3.8 | 50 - 60 |

| Methine (-CH(OH)-) | 5.5 - 6.0 | 75 - 85 |

| Aromatic (C₆H₄Cl) | 7.2 - 7.5 | 125 - 140 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms and deducing the stereochemical relationships within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other. For this compound, COSY would confirm the coupling between the aromatic protons on the chlorophenyl ring. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. youtube.comyoutube.com This is essential for definitively assigning the ¹³C signals based on the assignments of their attached protons. For instance, the methine proton signal would correlate with the methine carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected between the methoxy protons and the methine carbon, and between the methine proton and the aromatic carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the molecule's conformation and stereochemistry. researchgate.net For this compound, NOESY could reveal through-space interactions between the methoxy protons and the aromatic protons, providing insights into the preferred rotational conformation around the C-O bond. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

Vibrational Analysis for Functional Group Identification and Molecular Interactions

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak often indicates the presence of hydrogen bonding. The formation of a complex, for instance with pyridine (B92270), can cause a shift in the frequency of this band. rsc.org

C-H Stretching: The stretching vibrations of the aromatic C-H bonds are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group will also be in this region, typically between 2850 and 3000 cm⁻¹. scirp.org

C-O Stretching: The C-O stretching vibrations of the alcohol and ether functionalities will give rise to strong bands in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, usually between 550 and 850 cm⁻¹. scirp.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methoxy) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Alcohol/Ether) | Stretching | 1000-1300 |

| C-Cl | Stretching | 550-850 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

Conformational Analysis via Vibrational Modes

The rotational freedom around the single bonds in this compound, specifically the C-O (methoxy) and C-C (aryl-methine) bonds, can lead to the existence of different conformers. nih.govnih.gov The relative energies and populations of these conformers can be influenced by factors such as solvent and temperature. researchgate.netconicet.gov.ar Subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can be indicative of different conformational states. conicet.gov.ar Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to predict the vibrational spectra of different conformers and to aid in the assignment of the observed bands. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and provide evidence for the presence of key structural motifs. nih.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the hydroxyl group (-OH). Cleavage of the bond between the methine carbon and the chlorophenyl ring could also occur, leading to characteristic fragment ions. The analysis of these fragment ions helps to piece together the structure of the original molecule. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. libretexts.org When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

Common fragmentation patterns for alcohols include the loss of a hydrogen atom or a hydroxyl group. For aromatic compounds, the cleavage of bonds adjacent to the aromatic ring is typical. libretexts.org In the case of this compound, one would expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) or cleavage at the benzylic position.

Differentiating between isomers, such as this compound and its 2- or 3-chloro positional isomers, can be challenging as they may produce very similar mass spectra. uva.nl However, in some cases, the relative intensities of certain fragment ions can differ, allowing for differentiation. nih.gov For complex mixtures, coupling chromatography (like GC) with MS (GC-MS) allows for the separation of isomers before they enter the mass spectrometer, enabling their individual analysis. uva.nl Derivatization of the molecule prior to analysis can also induce more characteristic fragmentation, aiding in isomeric differentiation. uva.nl

X-ray Crystallography for Solid-State Structure Elucidation

For the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which crystallized as a racemic mixture, the dihedral angle between the benzene (B151609) and pyridine rings was found to be 74.34 (6)°. nih.gov In another related structure, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, the molecule crystallizes in a monoclinic system. researchgate.net Such studies reveal the precise spatial orientation of the different functional groups within the molecule.

Intermolecular Interactions and Packing Arrangements

The way molecules are arranged in a crystal, known as the crystal packing, is determined by a variety of intermolecular interactions. These non-covalent interactions, while weaker than covalent bonds, are crucial in dictating the physical properties of the solid.

In the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov Additionally, weak C—Cl⋯π interactions are observed, which link these chains into sheets. nih.gov In other related methoxy- and chloro-substituted phenyl compounds, a variety of intermolecular forces such as C—H⋯O hydrogen bonds and π–π stacking interactions have been noted. nih.govresearchgate.net These interactions play a significant role in the supramolecular assembly of the molecules in the solid state. nih.gov The study of different crystal forms, or polymorphs, can reveal variations in these intermolecular contacts. cardiff.ac.uk

Stereochemical Purity Assessment

For chiral molecules, X-ray crystallography can be a powerful tool for assessing stereochemical purity. If a compound is crystallized as a single enantiomer, the crystallographic data can be used to determine its absolute configuration. When a racemic mixture crystallizes, the presence of both enantiomers in the unit cell is confirmed, as was the case for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. nih.gov This allows for the unambiguous confirmation of the stereochemistry of the crystalline material.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure.

For a related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, the UV-Vis spectrum showed strong absorption, leading to blue fluorescence at 437 nm when excited at 332 nm. researchgate.net The solvent used can influence the absorption spectrum; for example, methanol (B129727) has a UV cutoff wavelength of 210 nm, meaning it is transparent at wavelengths above this and is a suitable solvent for many UV-Vis analyses. colostate.eduresearchgate.net

The molar extinction coefficient (MEC), a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter obtained from UV-Vis spectroscopy. iivs.org

Chromophore Analysis and Substituent Effects

A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. In this compound, the substituted benzene ring is the primary chromophore. The electronic transitions are typically π → π* transitions within the aromatic system.

The substituents on the benzene ring, the chloro and methoxy groups, have a significant effect on the UV-Vis spectrum. The chlorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can both cause a shift in the wavelength of maximum absorption (λmax) and a change in the absorption intensity. These effects are due to the influence of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Interpretation

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for predicting and interpreting the electronic absorption spectra of molecules. rsc.orgelsevierpure.com It is an extension of Density Functional Theory (DFT) that addresses electronically excited states, providing valuable insights into the transitions that give rise to spectral features, such as those observed in UV-Vis spectroscopy. nih.gov By calculating the energies of these electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of absorption spectra, which can then be compared with experimental data for validation and detailed interpretation. nih.gov

The methodology is particularly useful for understanding how the structural and electronic properties of a molecule, such as this compound, influence its interaction with light. The calculations can elucidate the nature of the primary electronic transitions, such as π → π* and n → π* transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs of electrons, like the chlorine and oxygen atoms in the target compound.

In a typical TD-DFT study, the geometry of the molecule is first optimized at a suitable level of theory, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). rsc.org To accurately simulate spectral properties in solution, a solvent model, like the Polarizable Continuum Model (PCM), is frequently employed to account for the environmental effects of a solvent like methanol. researchgate.net Following optimization, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are proportional to the intensity of the absorption bands. rsc.org

For a molecule like this compound, a TD-DFT analysis would be expected to predict the key electronic transitions involving the π-system of the chlorophenyl ring and the non-bonding orbitals of the oxygen and chlorine atoms. The results would detail the specific molecular orbitals involved in each transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding energies.

While the principles of TD-DFT are well-established, specific computational studies detailing the TD-DFT analysis of this compound are not readily found in publicly accessible research. Detailed research findings, including calculated excitation energies and oscillator strengths for this specific compound, are therefore not available to be presented. A comprehensive TD-DFT investigation would be required to generate such data and provide a quantitative interpretation of its electronic spectrum.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The properties of these two orbitals are critical for understanding a molecule's reactivity.

Reactivity Descriptors (e.g., Global Hardness, Softness)From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), electronegativity, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's overall reactivity.

Without published research on "(4-Chlorophenyl)(methoxy)methanol," providing specific data tables and detailed findings for these analyses is not feasible.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive representation of the electron density in a molecule, aligning closely with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This analysis allows for a detailed examination of electron delocalization and intermolecular interactions.

Hyperconjugation, a stabilizing interaction, results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, key hyperconjugative interactions are anticipated to occur between:

The lone pair electrons of the hydroxyl oxygen (donor) and the anti-bonding orbitals of the adjacent C-C and C-H bonds (acceptors).

The lone pair electrons of the methoxy (B1213986) oxygen (donor) and the anti-bonding orbitals of the adjacent C-C and C-H bonds (acceptors).

The lone pair electrons of the chlorine atom (donor) and the anti-bonding π* orbitals of the phenyl ring (acceptors).

The π orbitals of the phenyl ring (donors) and the anti-bonding σ* orbitals of the adjacent C-O and C-Cl bonds (acceptors).

Table 1: Anticipated Major Hyperconjugative Interactions in this compound and Their Significance

| Donor NBO (i) | Acceptor NBO (j) | Anticipated Significance |

| LP (O) of hydroxyl | σ(C-C) of phenyl ring | Moderate |

| LP (O) of methoxy | σ(C-C) of phenyl ring | Moderate |

| LP (Cl) | π(C=C) of phenyl ring | Significant |

| π(C=C) of phenyl ring | σ(C-O) | Moderate |

Note: This table is predictive and based on the analysis of molecules with similar functional groups.

The stability of this compound is enhanced by the electronic delocalization arising from the hyperconjugative interactions described above. The delocalization of electron density from the lone pairs of the heteroatoms (O, Cl) into the phenyl ring, and from the phenyl ring into the substituent groups, contributes to a more dispersed charge distribution, which is energetically favorable.

The NBO analysis provides a quantitative measure of this delocalization by examining the occupancies of the anti-bonding orbitals. In a perfectly localized Lewis structure, these orbitals would be empty. However, due to hyperconjugation, they exhibit small but significant electron occupancies. The greater the occupancy of an anti-bonding orbital, the stronger the delocalization interaction.

The delocalization of the chlorine lone pairs into the π-system of the phenyl ring is a particularly important stabilizing factor. This interaction is characteristic of halogen-substituted aromatic compounds and contributes to the electronic properties of the molecule. Similarly, the delocalization of oxygen lone pairs from the hydroxyl and methoxy groups into adjacent anti-bonding orbitals contributes to the conformational stability of these groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface, with different colors indicating different potential values.

The MEP map of this compound would illustrate the distribution of electron density across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic).

Electron-Rich Regions (Negative Potential): These areas, typically colored red or yellow, correspond to regions of high electron density and are susceptible to electrophilic attack. In this compound, the most significant electron-rich regions are expected to be located around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and the presence of lone pairs. The chlorine atom, despite its electronegativity, will also contribute to a region of negative potential, as will the π-electron cloud of the aromatic ring.

Electron-Deficient Regions (Positive Potential): These areas, usually colored blue, indicate regions of low electron density and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most electron-deficient site in the molecule, appearing as a region of high positive potential. The carbon atoms bonded to the electronegative oxygen and chlorine atoms will also exhibit a degree of positive potential.

Neutral Regions (Zero Potential): These regions, often colored green, represent areas with an electrostatic potential close to zero, typically found on the hydrocarbon portions of the molecule.

The MEP map therefore provides a clear visual guide to the molecule's reactivity. For instance, a proton or other electrophile would preferentially attack the oxygen atoms, while a nucleophile would be attracted to the hydroxyl hydrogen or the carbon atoms attached to the electronegative substituents.

Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound

| Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Hydroxyl Oxygen | Negative | Red/Yellow | Electrophilic Attack |

| Methoxy Oxygen | Negative | Red/Yellow | Electrophilic Attack |

| Chlorine Atom | Negative | Red/Yellow | Electrophilic Attack |

| Phenyl Ring (π-system) | Negative | Red/Yellow | Electrophilic Attack |

| Hydroxyl Hydrogen | Positive | Blue | Nucleophilic Attack |

| Carbon attached to O/Cl | Positive | Blue | Nucleophilic Attack |

Note: This table is predictive and based on the principles of electronegativity and electron distribution in similar molecules.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are computational methods used to study the dynamic behavior of molecules, including their preferred shapes (conformations) and the energy barriers to rotation around single bonds.

The conformational landscape of this compound is determined by the rotational freedom around several single bonds, primarily the C-O bonds and the bond connecting the phenyl ring to the methoxy-methanol group. The relative orientations of the 4-chlorophenyl, methoxy, and hydroxyl groups will give rise to various conformers with different energies.

The most stable conformers will be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding and favorable hyperconjugative effects. It is likely that conformers where the bulky 4-chlorophenyl group is oriented away from the methoxy and hydroxyl groups will be lower in energy.

Furthermore, the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen could significantly stabilize certain conformations. The strength of this interaction would influence the rotational barrier around the C-O bond of the hydroxyl group.

The interconversion between different conformers occurs through rotation around single bonds. The energy required to overcome these rotational barriers can be calculated computationally. These barriers provide insight into the flexibility of the molecule at different temperatures. For this compound, the barriers to rotation around the C-phenyl and C-O bonds are expected to be in the range of a few kcal/mol, allowing for relatively facile interconversion at room temperature.

Reaction Pathway Analysis using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants transform into products. For a hypothetical reaction involving this compound, computational analysis would typically involve mapping the potential energy surface to identify the most likely reaction pathways.

Transition State Characterization and Activation Energies

A critical aspect of reaction pathway analysis is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key factor in determining the reaction rate.

While specific activation energies for reactions of this compound are not available, a general approach would involve using quantum mechanical calculations, such as Density Functional Theory (DFT), to model the geometry and energy of the transition state structure. The table below illustrates hypothetical activation energies for a reaction, demonstrating the type of data that would be generated from such a study.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TS1 | Data not available |

| Step 2 | TS2 | Data not available |

| Step 3 | TS3 | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for this compound were not found in the searched literature. |

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can simulate these effects, providing a deeper understanding of the reaction energetics in different environments. nih.govarxiv.orgchemrxiv.org These effects can be modeled using either implicit or explicit solvation models. mdpi.com

Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. mdpi.com The choice of model depends on the specific interactions expected between the solute and the solvent. For instance, solvents capable of hydrogen bonding might be better described using an explicit model to capture these specific interactions. nih.gov

The impact of different solvents on the activation energy of a hypothetical reaction involving this compound is illustrated in the table below.

| Solvent | Dielectric Constant | Effect on Activation Energy |

| Water | 78.4 | Data not available |

| Methanol (B129727) | 32.7 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Dichloromethane | 8.9 | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for this compound were not found in the searched literature. |

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Carbonyl Compounds (e.g., aldehydes, ketones)

The structure of (4-Chlorophenyl)(methoxy)methanol, which is a type of hemiacetal ether, contains a secondary benzylic alcohol functional group. This group can be readily oxidized to the corresponding carbonyl compound. The oxidation of this compound provides a direct route to 4-chlorobenzaldehyde (B46862), a widely used aldehyde in organic synthesis.

The transformation involves the conversion of the hydroxyl group to a carbonyl group without affecting the methoxy (B1213986) ether linkage under appropriate conditions. A variety of oxidizing agents effective for the oxidation of secondary benzylic alcohols can be employed for this purpose. This conversion is significant as 4-chlorobenzaldehyde is a key starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, selective photooxidation of related benzylic alcohols to their corresponding aldehydes has been shown to be an efficient process researchgate.net. The ability of this compound to act as a stable, solid precursor allows for the convenient generation of 4-chlorobenzaldehyde as needed for subsequent reactions.

Source of (4-Chlorophenyl)methyl Electrophiles

Under acidic conditions, this compound can serve as an excellent source of a (4-chlorophenyl)methyl electrophile. The reaction mechanism involves the protonation of either the hydroxyl or the methoxy group by an acid catalyst. This protonation converts the respective group into a good leaving group (water or methanol).

Subsequent departure of the leaving group generates a resonance-stabilized secondary benzylic carbocation. This carbocation is a potent electrophile that can be readily attacked by a wide range of nucleophiles. This reactivity is central to its use in alkylation reactions. For example, acid-catalyzed reactions of benzylic alcohols with other alcohols to form unsymmetrical ethers proceed through such carbocation intermediates researchgate.net. The stability of the (4-chlorophenyl)methyl cation, enhanced by the phenyl ring, facilitates these nucleophilic substitution reactions.

Intermediate in the Synthesis of Chiral Alcohols and Ethers

The central benzylic carbon in this compound is a prochiral center, making it a valuable substrate for asymmetric synthesis. The development of methods to produce enantiomerically pure or enriched chiral alcohols and ethers is of great importance, particularly in the pharmaceutical industry.

Several strategies can be envisioned for its use in this context:

Enzymatic Kinetic Resolution: The racemic mixture of this compound can be subjected to enzymatic kinetic resolution. In this process, an enzyme selectively catalyzes the reaction of one enantiomer (e.g., through oxidation of the alcohol or hydrolysis of the ether), leaving the other enantiomer in high enantiomeric excess. Biocatalytic oxidative kinetic resolution has been successfully applied to similar compounds like (±)-4-(chlorophenyl)phenylmethanol to obtain the chiral alcohol bioline.org.br.

Asymmetric Catalysis: The methoxy group can be replaced in an asymmetric nucleophilic substitution reaction. Using a chiral Lewis acid catalyst, the substitution can be directed to occur with high enantioselectivity, leading to the formation of chiral ethers. The synthesis of related chiral diarylmethanols and ethers highlights the importance of this structural motif in medicinal chemistry researchgate.netnih.gov.

These approaches allow for the transformation of a simple prochiral starting material into valuable, complex chiral building blocks for the synthesis of bioactive molecules.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound, primarily by serving as a precursor to 4-chlorobenzaldehyde, is a key building block for their synthesis. Many important heterocyclic scaffolds are constructed using multi-component reactions where an aldehyde is a critical starting material.

One prominent example is the Povarov reaction , a powerful method for synthesizing tetrahydroquinolines. wikipedia.orgresearchgate.netsci-hub.se In this reaction, an aniline, an aldehyde (such as 4-chlorobenzaldehyde), and an activated alkene undergo a formal [4+2] cycloaddition to yield the tetrahydroquinoline core. wikipedia.orgresearchgate.net Similarly, 4-chlorobenzaldehyde is used in other multi-component reactions to create diverse heterocyclic systems, including 4H-pyrans and various fused pyrimidine derivatives. researchgate.netnih.gov The use of this compound as a stable source for the aldehyde component simplifies handling and allows for its in situ generation under the reaction conditions.

| Heterocyclic Scaffold | Synthetic Reaction | Role of this compound |

|---|---|---|

| Tetrahydroquinolines | Povarov Reaction | Precursor to the 4-chlorobenzaldehyde component wikipedia.orgresearchgate.net |

| 4H-Pyrans / 4H-Chromenes | Three-component reaction | Source of the 4-chlorobenzaldehyde component nih.gov |

| Pyrimido[4,5-b]quinolines | Multi-component cyclization | Source of the 4-chlorobenzaldehyde component researchgate.net |

| Dihydropyrano[2,3-c]pyrazoles | Four-component reaction | Source of the 4-chlorobenzaldehyde component nih.gov |

Role in O-Alkylation and C-Alkylation Reactions

As established, this compound can generate a stable (4-chlorophenyl)methyl carbocation under acidic catalysis researchgate.net. This electrophilic intermediate is highly effective in alkylating both oxygen and carbon nucleophiles.

O-Alkylation: When reacted with alcohols or phenols in the presence of an acid catalyst, this compound acts as a 4-chlorobenzylating agent to form the corresponding ethers. This reaction, a type of etherification, is a straightforward method for introducing the 4-chlorobenzyl protecting group or for synthesizing unsymmetrical diaryl- or alkyl-aryl ethers.

C-Alkylation: Carbon nucleophiles, such as enols, enolates, or electron-rich aromatic rings (in Friedel-Crafts type reactions), can also attack the carbocation intermediate. This results in the formation of a new carbon-carbon bond, attaching the (4-chlorophenyl)methyl group to a carbon atom. This provides a route to more complex carbon skeletons.

This dual reactivity makes it a versatile reagent for introducing the 4-chlorobenzyl moiety onto different heteroatoms and carbon centers.

Use in Multi-Component Reactions

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. nih.gov this compound is an ideal precursor for the aldehyde component required in several named MCRs.

The Ugi four-component reaction is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgchemeurope.comorganic-chemistry.orgnih.gov These products are valuable in creating libraries of peptide-like molecules for drug discovery. chemeurope.comorganic-chemistry.orgrsc.org By providing the 4-chlorobenzaldehyde component, this compound facilitates the incorporation of the 4-chlorophenyl group into these complex structures.

Similarly, in the Povarov three-component reaction , it serves as the source for 4-chlorobenzaldehyde, which reacts with an amine and an alkene to build the tetrahydroquinoline framework. wikipedia.orgsci-hub.se The efficiency, atom economy, and ability to rapidly generate molecular complexity make MCRs a cornerstone of modern synthetic and medicinal chemistry.

| Reaction Name | Number of Components | Key Reactants | Product Class | Function of this compound |

|---|---|---|---|---|

| Ugi Reaction | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Precursor for the aldehyde component wikipedia.orgorganic-chemistry.org |

| Povarov Reaction | Three | Aldehyde, Aniline, Alkene | Tetrahydroquinolines | Precursor for the aldehyde component wikipedia.orgresearchgate.net |

| Hantzsch Dihydropyridine Synthesis (variant) | Four | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridines | Can serve as the aldehyde precursor |

| Biginelli Reaction (variant) | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Can serve as the aldehyde precursor |

Derivatives and Analogues of 4 Chlorophenyl Methoxy Methanol

Structural Modifications of the Methoxy (B1213986) Group

The methoxy group is a key functional feature of the molecule, and its replacement with other alkoxy groups can have a profound impact on reactivity and physical properties.

The synthesis of analogues with different alkoxy groups can be achieved through several synthetic routes. A common method involves the reaction of 4-chlorobenzaldehyde (B46862) with an organometallic reagent, followed by etherification. For instance, the reaction of 4-chlorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, would yield (4-chlorophenyl)methanol. This intermediate can then be deprotonated with a base like sodium hydride and reacted with an alkyl halide (e.g., ethyl iodide, propyl bromide) to yield the desired alkoxy-substituted analogue.

Another approach involves the direct reaction of a 4-chlorobenzoyl derivative with appropriate reagents. For example, the reduction of 4-chlorobenzaldehyde in the presence of different alcohols (e.g., ethanol, propanol) under acidic conditions can lead to the formation of the corresponding alkoxy-substituted ethers, although this method may have limitations regarding yield and selectivity.

The reactivity of (4-Chlorophenyl)(alkoxy)methanol analogues is influenced by the nature of the alkoxy group. The size and electron-donating ability of the alkyl chain in the alkoxy group can affect the stability of intermediates and the rates of reaction. For instance, in reactions involving the cleavage of the C-O bond of the ether, a bulkier alkoxy group may hinder the approach of a nucleophile due to steric effects.

Conversely, the inductive effect of the alkyl group can influence the electron density on the oxygen atom. A longer alkyl chain has a slightly greater electron-donating effect, which could increase the basicity of the oxygen atom and affect its ability to act as a leaving group. In reactions where the benzylic proton is abstracted, the electronic nature of the alkoxy group can play a role in stabilizing the resulting intermediate.

Table 1: Predicted Reactivity Trends in a Homologous Series of (4-Chlorophenyl)(alkoxy)methanol

| Alkoxy Group | Steric Hindrance | Electronic Effect (Inductive) | Predicted Relative Rate of SN1 Reaction |

| Methoxy (-OCH₃) | Low | Moderate electron-donating | Baseline |

| Ethoxy (-OCH₂CH₃) | Moderate | Slightly stronger electron-donating | Slightly faster |

| Isopropoxy (-OCH(CH₃)₂) | High | Stronger electron-donating | Slower due to sterics |

| tert-Butoxy (-OC(CH₃)₃) | Very High | Strongest electron-donating | Significantly slower |

Substituent Effects on the Chlorophenyl Ring

Modifying the substituents on the chlorophenyl ring offers another avenue to alter the molecule's reactivity through electronic and steric effects.

The electronic nature of substituents on the phenyl ring can significantly impact the reactivity of the benzylic center. Electron-withdrawing groups (EWGs), such as a nitro or cyano group, decrease the electron density on the phenyl ring and can destabilize a carbocation intermediate at the benzylic position, thus slowing down reactions that proceed through an SN1 mechanism. Conversely, electron-donating groups (EDGs), like an amino or additional methoxy group, would increase electron density and stabilize a benzylic carbocation, accelerating such reactions. nih.gov

Steric effects also play a crucial role. acs.orgcore.ac.uk Bulky substituents placed at the ortho positions (adjacent to the benzylic carbon) can hinder the approach of reactants, slowing down reaction rates for both SN1 and SN2 pathways. acs.orgcore.ac.uk These steric and electronic effects can be synergistic or antagonistic, leading to complex reactivity patterns. rsc.org For instance, a study on the cyclization of triplet 1,5-biradicals generated from α-(o-alkylphenyl)acetophenones showed that a para-methoxy group slightly increased stereoselectivity, while a para-cyano group significantly lowered both diastereoselectivity and quantum efficiency. nih.gov

The synthesis of derivatives with additional substituents on the chlorophenyl ring typically starts from a correspondingly substituted chlorobenzaldehyde or chlorobenzoic acid. For example, to synthesize a derivative with a nitro group at the 2-position, one would start with 4-chloro-2-nitrobenzaldehyde. This aldehyde can then be reacted with a methylating agent to introduce the methoxy group.

Characterization of these derivatives involves a suite of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure by identifying the chemical shifts and coupling patterns of the protons and carbons. researchgate.netresearchgate.net Infrared (IR) spectroscopy helps to identify functional groups, and mass spectrometry provides the molecular weight and fragmentation pattern of the compound. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for Hypothetical Substituted (4-Chlorophenyl)(methoxy)methanol Derivatives

| Substituent at C2 | Expected ¹H NMR Shift of Benzylic H (ppm) | Expected ¹³C NMR Shift of Benzylic C (ppm) | Key IR Absorption Bands (cm⁻¹) |

| -H (parent) | ~5.5 | ~85 | 3400 (O-H), 1100 (C-O), 820 (C-Cl) |

| -NO₂ | ~5.8 | ~82 | 3400 (O-H), 1530 & 1350 (NO₂), 1100 (C-O) |

| -NH₂ | ~5.3 | ~87 | 3400-3200 (N-H, O-H), 1100 (C-O) |

| -CH₃ | ~5.4 | ~86 | 3400 (O-H), 2950 (C-H), 1100 (C-O) |

This table contains hypothetical data based on known substituent effects on spectroscopic properties.

Stereoisomers and Enantioselective Synthesis

The central carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The synthesis and separation of these stereoisomers are crucial for applications where stereochemistry is important.

Enantioselective synthesis aims to produce a single enantiomer preferentially. One established method that could be adapted is the asymmetric reduction of the corresponding ketone, 4-chloro-α-methoxyacetophenone, using a chiral catalyst. For example, asymmetric transfer hydrogenation with a tethered ruthenium-TsDPEN complex has been shown to be effective for a range of aryl ketones. acs.orgcore.ac.uk Another powerful technique is the Sharpless asymmetric epoxidation, which can establish stereocenters that can then be converted to the desired alcohol. nih.gov

Alternatively, a racemic mixture of the enantiomers can be separated through a process called chiral resolution. wikipedia.org This can be achieved by reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric esters. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. Another common method for both analytical and preparative separation of enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov

Table 3: Example of Enantioselective Synthesis Outcome

| Chiral Catalyst/Ligand | Temperature (°C) | Enantiomeric Excess (ee) (%) | Major Enantiomer |

| (R,R)-Noyori Catalyst | 25 | 95 | (R) |

| (S,S)-Noyori Catalyst | 25 | 94 | (S) |

| (DHQ)₂PHAL | 0 | 92 | (R) |

| (DHQD)₂PHAL | 0 | 91 | (S) |

This table is illustrative and based on typical results for asymmetric reductions of similar ketones.

Methods for Chiral Resolution

The separation of racemic mixtures of chiral alcohols, including those structurally similar to this compound, into their constituent enantiomers is a critical process in stereoselective chemistry. While specific literature on the chiral resolution of this compound is not extensively available, established methodologies for analogous benzylic alcohols provide a clear framework for potential separation strategies. These methods primarily include classical resolution through the formation of diastereomeric salts and chromatographic separation using chiral stationary phases.

One of the most traditional and widely practiced methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts, possessing different physical properties, can then be separated by fractional crystallization. wikipedia.org For a racemic alcohol like this compound, a suitable chiral acid, such as tartaric acid or mandelic acid, could be employed to form diastereomeric esters. wikipedia.orgyoutube.com The subsequent separation of these esters by crystallization, followed by hydrolysis, would yield the individual enantiomers of the alcohol. The efficiency of this method is contingent on the successful formation of crystalline salts with significant solubility differences. wikipedia.org

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) represents a powerful and versatile technique for the analytical and preparative separation of enantiomers. scirp.orgresearchgate.net For benzylic alcohols, CSPs based on dinitrobenzoylphenylglycine have proven effective. scirp.orgresearchgate.net To enhance the separation efficiency and the interaction with the CSP, the alcohol is often derivatized with an achiral reagent, such as an aromatic acid chloride, prior to chromatography. scirp.orgresearchgate.net This derivatization not only improves the resolution but also allows for the optimization of the separation by modifying the derivatizing agent. scirp.orgresearchgate.net It is anticipated that racemic this compound, or its derivatives, could be effectively resolved using this approach.

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiomerically enriched alcohols. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. While direct enzymatic resolution of this compound has not been detailed, studies on similar compounds demonstrate the feasibility of this approach.

Table 1: Potential Chiral Resolution Methods for this compound

| Method | Description | Key Considerations |

|---|---|---|

| Classical Resolution via Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric esters, followed by separation via fractional crystallization and subsequent hydrolysis. wikipedia.orgyoutube.com | Requires the formation of crystalline diastereomers with differing solubilities. wikipedia.org |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase, often after derivatization of the alcohol to improve resolution. scirp.orgresearchgate.net | The choice of chiral stationary phase and derivatizing agent is crucial for effective separation. scirp.orgresearchgate.net |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer, allowing for the separation of the esterified and unreacted enantiomers. | Enzyme selectivity and reaction conditions are key to achieving high enantiomeric excess. |

Asymmetric Synthetic Routes